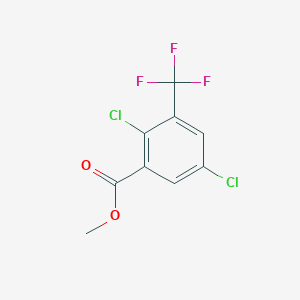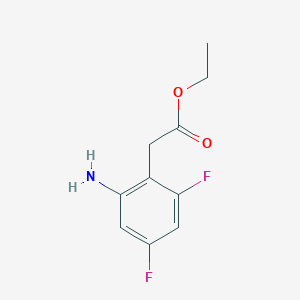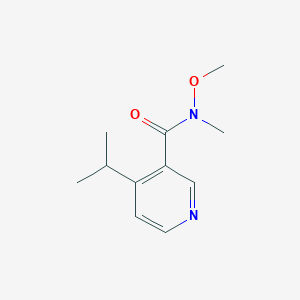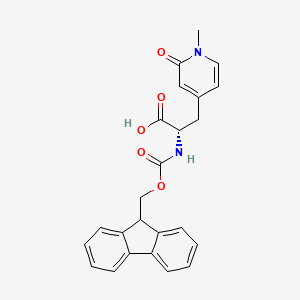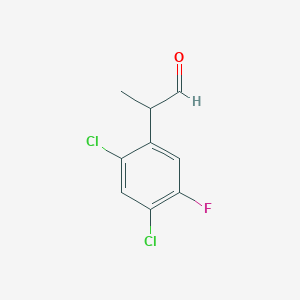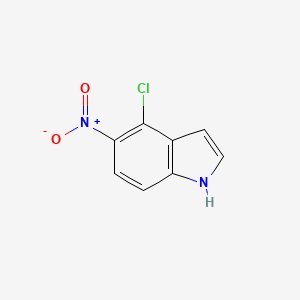
4-Chloro-5-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound is characterized by the presence of a chlorine atom at the fourth position and a nitro group at the fifth position on the indole ring.
Métodos De Preparación
The synthesis of 4-Chloro-5-nitro-1H-indole typically involves the nitration of 4-chloroindole. One common method includes the reaction of 4-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions usually require controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial production methods may involve similar nitration reactions but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
4-Chloro-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-5-amino-1H-indole, while substitution of the chlorine atom can produce a variety of substituted indoles .
Aplicaciones Científicas De Investigación
4-Chloro-5-nitro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and synthetic drugs.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-nitro-1H-indole depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indole ring can engage in π-π interactions with aromatic amino acids in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4-Chloro-5-nitro-1H-indole can be compared with other indole derivatives such as 4-chloroindole and 5-nitroindole. While 4-chloroindole lacks the nitro group, 5-nitroindole lacks the chlorine atom. The presence of both substituents in this compound imparts unique chemical reactivity and biological activity .
Similar compounds include:
4-Chloroindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroindole: Lacks the chlorine atom, affecting its substitution reactions.
4-Bromo-5-nitro-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological properties.
Propiedades
Fórmula molecular |
C8H5ClN2O2 |
|---|---|
Peso molecular |
196.59 g/mol |
Nombre IUPAC |
4-chloro-5-nitro-1H-indole |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-4,10H |
Clave InChI |
USZRVEJVOBKHSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


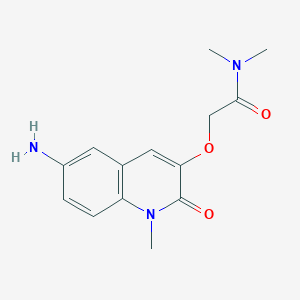
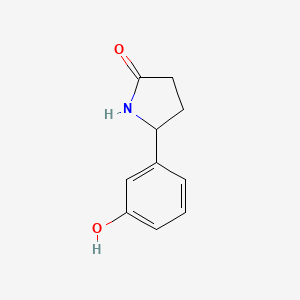

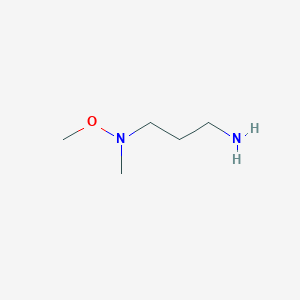
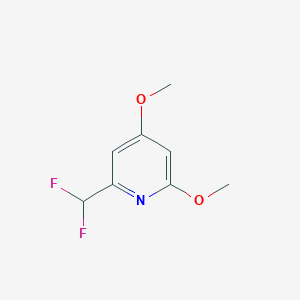
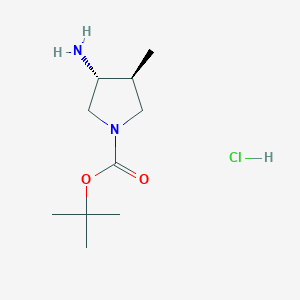
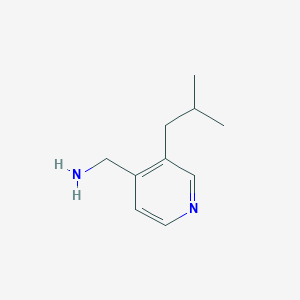
![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)
